2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 404.422 g/mol. This compound is classified as a benzamide derivative, specifically featuring a dibenzo[b,f][1,4]oxazepin moiety. It is primarily utilized in research settings to explore its potential therapeutic applications, including antioxidant, antibacterial, and anticancer properties.
The synthesis of 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multi-step organic reactions. While specific synthesis protocols are not detailed in the provided sources, compounds of similar structure often undergo the following general methods:
Technical details regarding specific reagents and conditions would be crucial for replicating this synthesis in a laboratory setting.
The molecular structure of 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be analyzed using various chemical representation formats:
InChI=1S/C23H20N2O5/c1-13-4-8-20-18(10-13)25-23(27)17-11-14(5-9-19(17)30-20)24-22(26)16-7-6-15(28-2)12-21(16)29-3/h4-12H,1-3H3,(H,24,26)(H,25,27)
RRVGVIVISFQBQB-UHFFFAOYSA-N
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=C(C=C4)OC)OC)C(=O)N2
These representations provide insights into the compound's connectivity and stereochemistry.
The chemical reactivity of 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can be explored through various reactions typical for amides and benzene derivatives:
These reactions can be utilized in synthetic pathways to modify the compound for further studies.
While specific mechanisms of action for 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide are not extensively documented in the available literature, compounds with similar structural features often exhibit biological activities through:
Data supporting these mechanisms would typically come from biological assays conducted in vitro or in vivo.
The physical properties of 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide include:
Chemical properties include:
Relevant data regarding these properties would assist researchers in determining suitable conditions for handling and experimentation.
Research into 2,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide has suggested potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2